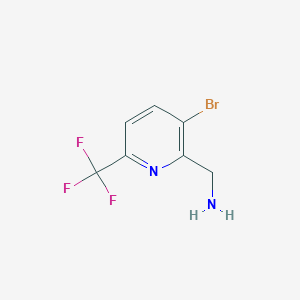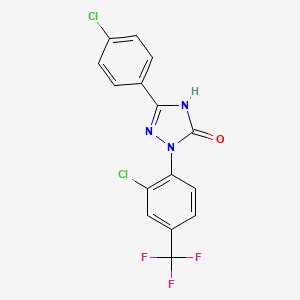![molecular formula C50H32F4 B13650301 1,1,2,2-Tetrakis(4'-fluoro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B13650301.png)
1,1,2,2-Tetrakis(4'-fluoro-[1,1'-biphenyl]-4-yl)ethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetrakis(4’-fluoro-[1,1’-biphenyl]-4-yl)ethene is a chemical compound characterized by a central ethylene core with four fluorobenzene rings attached to it. The molecular formula for this compound is C28H16F4 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrakis(4’-fluoro-[1,1’-biphenyl]-4-yl)ethene typically involves the reaction of 4-fluorobenzaldehyde with a suitable ethylene precursor under specific conditions. One common method involves the use of a Knoevenagel condensation reaction, where 4-fluorobenzaldehyde reacts with an ethylene precursor in the presence of a base such as piperidine . The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2-Tetrakis(4’-fluoro-[1,1’-biphenyl]-4-yl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetrakis(4’-fluoro-[1,1’-biphenyl]-4-yl)ethene has several scientific research applications:
Materials Science: Used in the development of advanced materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its unique electronic properties.
Biology and Medicine: Investigated for its potential use in biosensing applications due to its strong electrochemiluminescence properties.
Industry: Utilized in the production of high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetrakis(4’-fluoro-[1,1’-biphenyl]-4-yl)ethene involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2-Tetrakis(4-bromophenyl)ethene: Similar in structure but with bromine atoms instead of fluorine.
1,1,2,2-Tetrakis(4-aminophenyl)ethene: Contains amino groups instead of fluorine, leading to different chemical properties and applications.
1,1,2,2-Tetrakis(4-formyl-[1,1’-biphenyl]-4-yl)ethene: Features formyl groups, making it suitable for different types of chemical reactions and applications.
Uniqueness
1,1,2,2-Tetrakis(4’-fluoro-[1,1’-biphenyl]-4-yl)ethene is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and electronic devices .
Eigenschaften
Molekularformel |
C50H32F4 |
|---|---|
Molekulargewicht |
708.8 g/mol |
IUPAC-Name |
1-fluoro-4-[4-[1,2,2-tris[4-(4-fluorophenyl)phenyl]ethenyl]phenyl]benzene |
InChI |
InChI=1S/C50H32F4/c51-45-25-17-37(18-26-45)33-1-9-41(10-2-33)49(42-11-3-34(4-12-42)38-19-27-46(52)28-20-38)50(43-13-5-35(6-14-43)39-21-29-47(53)30-22-39)44-15-7-36(8-16-44)40-23-31-48(54)32-24-40/h1-32H |
InChI-Schlüssel |
MRRHMRSLWNEHNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)F)C(=C(C3=CC=C(C=C3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)C6=CC=C(C=C6)F)C7=CC=C(C=C7)C8=CC=C(C=C8)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde](/img/structure/B13650229.png)


![(2Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13650236.png)
![Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13650242.png)
![Octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid](/img/structure/B13650261.png)

![3-Bromo-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13650274.png)



![17-(7-Hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13650306.png)

